molecular formula C18H26BNO4 B1403195 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol CAS No. 1100094-82-3

1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol

Cat. No.: B1403195
CAS No.: 1100094-82-3
M. Wt: 331.2 g/mol
InChI Key: UUNBOIYXDIBZLZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(22)20-11-9-15(21)10-12-20/h5-8,15,21H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNBOIYXDIBZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol typically involves the following steps :

    Starting Materials: The synthesis begins with 4-hydroxypiperidine and 4-carboxyphenylboronic acid pinacol ester.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for quality control and waste management to comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol involves its interaction with specific molecular targets and pathways . For example, in biochemical assays, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The boronate ester group can also form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol
  • CAS : 1100094-82-3
  • Molecular Formula: C₁₉H₂₇BNO₄
  • Molecular Weight : 331.22 g/mol
  • Purity : ≥96% (as per Combi-Blocks catalog) .
  • Key Features : Contains a boronate ester (dioxaborolane) group, a piperidine ring substituted with a hydroxyl group, and a carbonyl bridge linking the phenylboronate moiety.

Synthesis: The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging arylboronate intermediates similar to methods described for meta-terphenyl-linked donor-acceptor dyads .

Structural and Functional Comparison with Similar Compounds

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

  • CAS : 852227-96-4
  • Molecular Formula: C₁₇H₂₆BNO₂
  • Molecular Weight : 287.20 g/mol .
  • Key Differences : Lacks the hydroxyl and carbonyl groups. The piperidine ring is directly attached to the phenylboronate.
  • Impact : Reduced hydrogen-bonding capacity and lower polarity compared to the target compound. This simpler structure enhances its stability and commercial availability (listed as in stock by Kanto Reagents) .

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

  • CAS : 1398331-98-0
  • Molecular Formula : C₁₆H₂₃BO₃
  • Molecular Weight : 274.16 g/mol .
  • Key Differences: Cyclobutanol replaces the piperidin-4-ol group.
  • Impact : The strained cyclobutane ring may increase reactivity in cross-coupling reactions, while the smaller size reduces steric hindrance.

tert-Butyl 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

  • CAS : 540752-87-2
  • Molecular Formula : C₂₁H₃₃BN₂O₄
  • Molecular Weight : 396.31 g/mol .
  • Key Differences : Incorporates a piperazine ring with a tert-butyl carbamate group.
  • Impact : The additional nitrogen atoms enhance basicity, making it suitable for pharmaceutical applications requiring hydrogen-bonding interactions.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Availability
1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol 1100094-82-3 C₁₉H₂₇BNO₄ 331.22 Boronate, carbonyl, piperidin-4-ol Discontinued
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine 852227-96-4 C₁₇H₂₆BNO₂ 287.20 Boronate, piperidine In stock
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol 1398331-98-0 C₁₆H₂₃BO₃ 274.16 Boronate, cyclobutanol In stock
tert-Butyl 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate 540752-87-2 C₂₁H₃₃BN₂O₄ 396.31 Boronate, piperazine, tert-butyl carbamate Custom synthesis

Biological Activity

The compound 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol is a derivative of piperidine that incorporates a boron-containing moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. The following sections will explore its biological activity based on available research findings.

  • Molecular Formula : C14H20BNO3
  • Molecular Weight : 265.13 g/mol
  • CAS Number : 884507-39-5

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their function. This characteristic is particularly useful in targeting enzymes involved in cancer progression.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating a potent anticancer effect .
    • In vitro studies revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. Specifically, it increased caspase 9 levels significantly compared to controls .
  • Enzyme Inhibition :
    • It has been reported to inhibit specific enzymes involved in cancer metabolism, such as EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival . This inhibition can lead to cell cycle arrest and reduced tumor growth.
  • Pharmacokinetics :
    • The pharmacokinetic profile shows favorable absorption and bioavailability characteristics. Oral bioavailability was reported at approximately 31.8%, with a clearance rate of 82.7 mL/h/kg after intravenous administration .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values: 0.1–10 µM; induces apoptosis
Enzyme InhibitionInhibits EGFR; induces cell cycle arrest
PharmacokineticsOral bioavailability: 31.8%; clearance: 82.7 mL/h/kg

Case Study Example

In a recent study published in MDPI, the compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that it had significantly lower toxicity against normal cells compared to cancer cells, suggesting a favorable safety profile for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol

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